Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate
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Overview
Description
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate is an organic compound with a complex structure that includes a nitrophenyl group, an acetyl group, and an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate typically involves the following steps:
Nitration of Phenylacetic Acid: The starting material, phenylacetic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetylation: The nitrated phenylacetic acid is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 2-(2-nitrophenyl)acetic acid.
Amidation: The 2-(2-nitrophenyl)acetic acid is reacted with methyl glycinate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Methyl 2-[[2-(2-aminophenyl)acetyl]amino]acetate.
Hydrolysis: 2-[[2-(2-nitrophenyl)acetyl]amino]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[2-(4-nitrophenyl)acetyl]amino]acetate: Similar structure but with the nitro group in the para position.
Ethyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate is unique due to the specific positioning of the nitro group and the methyl ester, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXAWSIVJPKHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358084 |
Source
|
Record name | methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5878-62-6 |
Source
|
Record name | methyl 2-[[2-(2-nitrophenyl)acetyl]amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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